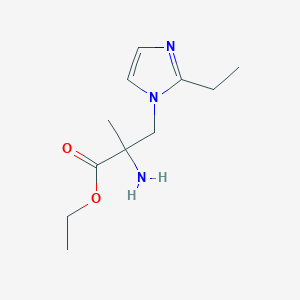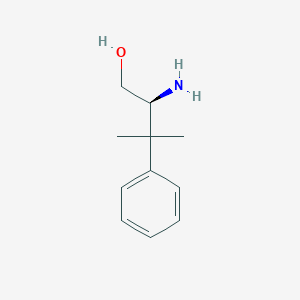
1-Amino-2-(4-ethoxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(4-ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is characterized by the presence of an amino group, an ethoxy-substituted phenyl ring, and a secondary alcohol group
Vorbereitungsmethoden
The synthesis of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol typically involves the reaction of 4-ethoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under a nitrogen atmosphere . The reaction mixture is then treated with a borane-tetrahydrofuran complex, followed by hydrolysis with hydrochloric acid to yield the desired product. This method ensures the formation of the compound with high purity and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
1-Amino-2-(4-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like tetrahydrofuran, and catalysts such as zinc iodide or borane complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(4-ethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl moiety can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-(4-ethoxyphenyl)propan-2-ol can be compared with similar compounds such as 1-amino-2-(4-methoxyphenyl)propan-2-ol and 1-amino-2-(4-hydroxyphenyl)propan-2-ol . These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity. For example, the ethoxy group in this compound may enhance its lipophilicity compared to the methoxy or hydroxy analogs, potentially affecting its pharmacokinetic properties.
Similar Compounds
- 1-Amino-2-(4-methoxyphenyl)propan-2-ol
- 1-Amino-2-(4-hydroxyphenyl)propan-2-ol
- 1-Amino-2-(4-chlorophenyl)propan-2-ol
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-amino-2-(4-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
InChI-Schlüssel |
HLHCNRYVHIUBME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C)(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)
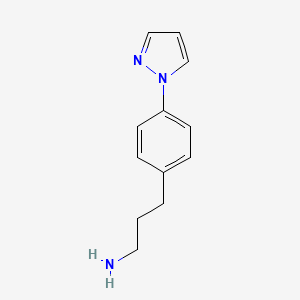



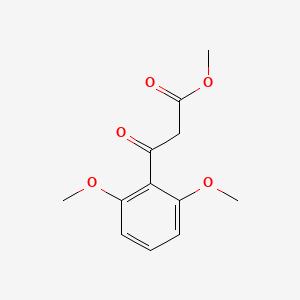
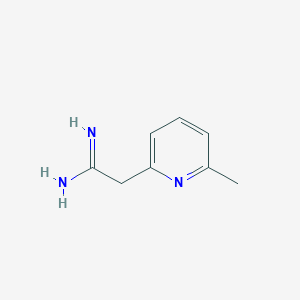
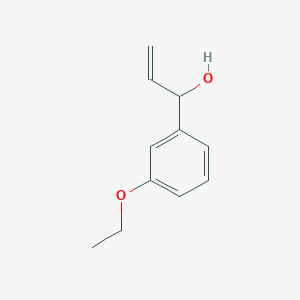
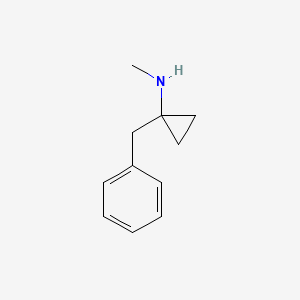
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)

